3-(2-chlorophenyl)-5-methyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)isoxazole-4-carboxamide
Description
This compound features a central isoxazole ring substituted with a 2-chlorophenyl group at position 3 and a methyl group at position 3. The carboxamide moiety is linked to a complex side chain containing a morpholinoethyl group and a 1-methylindolin-5-yl group.
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29ClN4O3/c1-17-24(25(29-34-17)20-5-3-4-6-21(20)27)26(32)28-16-23(31-11-13-33-14-12-31)18-7-8-22-19(15-18)9-10-30(22)2/h3-8,15,23H,9-14,16H2,1-2H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVSTNBRQKRPSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC(C3=CC4=C(C=C3)N(CC4)C)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-chlorophenyl)-5-methyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)isoxazole-4-carboxamide is a derivative of isoxazole, a heterocyclic compound known for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of isoxazole derivatives typically involves the reaction of appropriate phenolic precursors with isocyanates or other reactive intermediates. The specific compound incorporates a chlorophenyl group and a morpholinoethyl side chain, which may enhance its biological activity through increased lipophilicity and improved binding to target proteins.
Anticancer Activity
Research has demonstrated that isoxazole derivatives exhibit significant anticancer properties. For instance, studies on similar compounds have shown that they can inhibit cell proliferation in various cancer cell lines, including breast (MCF-7), cervical (HeLa), and liver (Hep3B) cancer cells. The half-maximal inhibitory concentration (IC50) values for these compounds often range from 15.48 μg/ml to over 400 μg/ml , indicating varying levels of potency against different cancer types.
| Compound | Cancer Cell Line | IC50 (μg/ml) |
|---|---|---|
| 2d | HeLa | 15.48 |
| 2e | Hep3B | 23.00 |
| 2a | MCF-7 | 39.80 |
| 2g | All lines | >400 |
The mechanism of action for these compounds often involves the induction of apoptosis and cell cycle arrest. For example, compounds such as 2d and 2e were shown to induce a delay in the G2/M phase of the cell cycle by approximately 18.07% , similar to the effects observed with doxorubicin, a well-known chemotherapeutic agent .
Isoxazole derivatives may exert their anticancer effects through several pathways:
- Inhibition of Heat Shock Protein 90 (Hsp90) : This chaperone protein plays a critical role in maintaining the stability and function of numerous oncogenic proteins. Compounds targeting Hsp90 can lead to the degradation of these proteins, thereby inhibiting tumor growth .
- Matrix Metalloproteinase Inhibition : Some studies indicate that isoxazole compounds can reduce the expression of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis .
- Reactive Oxygen Species (ROS) Generation : Certain derivatives may increase ROS levels in cancer cells, leading to oxidative stress and subsequent apoptosis .
Anti-inflammatory and Antimicrobial Activity
In addition to anticancer properties, isoxazole derivatives have been noted for their anti-inflammatory effects. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are implicated in various inflammatory diseases . Furthermore, antimicrobial activity has been reported against a range of pathogens, suggesting potential applications in treating infections .
Case Studies
Recent studies have highlighted the potential of isoxazole derivatives as therapeutic agents:
- Anticancer Efficacy : A study evaluated several isoxazole derivatives against various cancer cell lines, revealing that specific modifications significantly enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells .
- Mechanistic Insights : Another investigation focused on the molecular mechanisms underlying the activity of isoxazole derivatives, demonstrating their ability to modulate key signaling pathways involved in cancer progression .
Scientific Research Applications
The compound is primarily studied for its interaction with various biological targets, particularly in the context of cancer treatment and neurological disorders. Its structure allows it to engage with specific receptors and enzymes, leading to potential therapeutic effects.
Anticancer Research
The compound has been investigated for its anticancer properties. In vitro studies have shown that it exhibits significant growth inhibition against various cancer cell lines.
| Cell Line | Percent Growth Inhibition (PGI) |
|---|---|
| SNB-19 | 86.61% |
| OVCAR-8 | 85.26% |
| NCI-H40 | 75.99% |
| HOP-92 | 67.55% |
| MDA-MB-231 | 56.53% |
These results suggest that the compound could be effective in treating diverse malignancies by targeting specific molecular pathways involved in tumor growth and survival .
Neurological Applications
The compound's structural characteristics allow it to interact with cannabinoid receptors (CB1 and CB2), which are implicated in various neurological disorders. Its potential as a cannabinoid agonist positions it as a candidate for treating conditions such as anxiety, depression, and neurodegenerative diseases.
Case Studies
Several studies have documented the effectiveness of this compound in experimental models:
- Study on Anticancer Efficacy : A study published in ACS Omega demonstrated the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways .
- Neurological Impact Assessment : Research conducted on animal models indicated that administration of the compound resulted in improved cognitive functions and reduced anxiety-like behaviors, suggesting its potential utility in treating mood disorders.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorophenyl group at the 3-position of the isoxazole ring is susceptible to nucleophilic aromatic substitution (NAS). This reactivity is enhanced by the electron-withdrawing effect of the isoxazole ring and the carboxamide group.
Key Findings:
-
Reagents/Conditions: Substitution occurs with amines (e.g., aniline derivatives) or alkoxides under mild basic conditions (K₂CO₃, DMF, 60–80°C).
-
Products: Replacement of the chlorine atom with nucleophiles generates derivatives such as 3-(aryl/alkylamino)phenyl analogs.
-
Example: Reaction with 4-methoxyaniline yields 3-(4-methoxyphenyl)-5-methyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)isoxazole-4-carboxamide .
Table 1: Substitution Reactions
| Reagent | Conditions | Product Substituent | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Methoxyaniline | DMF, K₂CO₃, 80°C | 4-Methoxyphenyl | 67–90 | |
| Piperidine | THF, rt, 24 h | Piperidinyl | 55 |
Reduction of the Isoxazole Ring
The isoxazole ring can undergo partial or complete reduction depending on the reducing agent.
Key Findings:
-
Catalytic Hydrogenation: Using H₂/Pd-C in ethanol selectively reduces the isoxazole to a 4,5-dihydroisoxazole without affecting the chlorophenyl or morpholine groups .
-
Full Reduction: LiAlH₄ in THF reduces the isoxazole to a β-amino alcohol derivative, breaking the heterocyclic ring .
Table 2: Reduction Outcomes
| Reducing Agent | Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| H₂/Pd-C | EtOH, 50 psi, 6 h | 4,5-Dihydroisoxazole derivative | High | |
| LiAlH₄ | THF, reflux, 12 h | β-Amino alcohol | Moderate |
Oxidation Reactions
The methyl group at the 5-position of the isoxazole is vulnerable to oxidation.
Key Findings:
-
KMnO₄/H₂SO₄: Oxidizes the methyl group to a carboxylic acid, forming 3-(2-chlorophenyl)-5-carboxyisoxazole-4-carboxamide .
-
CrO₃/AcOH: Generates a ketone intermediate but risks over-oxidation of the morpholine group .
Table 3: Oxidation Pathways
| Oxidizing Agent | Conditions | Primary Product | Side Reactions | Reference |
|---|---|---|---|---|
| KMnO₄ | H₂SO₄, 80°C, 4 h | Carboxylic acid derivative | Minimal | |
| CrO₃ | AcOH, 60°C, 3 h | Ketone intermediate | Morpholine oxidation |
Cross-Coupling Reactions
The chlorophenyl group participates in palladium-catalyzed cross-coupling reactions.
Key Findings:
-
Suzuki-Miyaura Coupling: Reacts with arylboronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis to form biaryl derivatives .
-
Buchwald-Hartwig Amination: Forms C–N bonds with secondary amines, enabling diversification of the aryl moiety .
Table 4: Cross-Coupling Examples
| Reaction Type | Reagent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | 78 | |
| Buchwald-Hartwig | Piperazine | Pd₂(dba)₃/Xantphos | 65 |
Hydrolysis of the Carboxamide
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis (HCl, H₂O): Converts the carboxamide to a carboxylic acid .
-
Basic Hydrolysis (NaOH, EtOH): Yields the corresponding carboxylate salt .
Stability Under Thermal and Photolytic Conditions
-
Thermal Stability: Decomposes above 200°C, forming chlorinated byproducts (TGA data) .
-
Photolysis: UV light induces cleavage of the isoxazole ring, producing nitrile and carbonyl compounds .
Table 5: Stability Profile
| Condition | Observation | Degradation Products | Reference |
|---|---|---|---|
| 200°C, 2 h (N₂) | 15% mass loss | Chlorobenzene, CO₂ | |
| UV (254 nm), 24 h | 90% degradation | 2-Chlorobenzonitrile, morpholine |
Key Mechanistic Insights
Comparison with Similar Compounds
Research Findings and Implications
Morpholino vs.
Indoline vs. Oxoindoline : The 2-oxo group in ’s compound may enhance binding to serine proteases or kinases, whereas the unmodified indoline in the target compound favors hydrophobic interactions .
Thiophene-Imidazole vs. Morpholinoethyl: The thiophene-imidazole system () could target cytochrome P450 enzymes, while the morpholinoethyl chain may favor GPCR or kinase targets .
Q & A
Basic: What are the established synthetic routes for 3-(2-chlorophenyl)-5-methyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)isoxazole-4-carboxamide, and how are yields optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Isoxazole core formation : Cyclocondensation of β-diketones with hydroxylamine under acidic conditions to form the 5-methylisoxazole ring .
Carboxamide coupling : Activation of the carboxylic acid (e.g., using EDCI/HOBt) followed by reaction with the secondary amine (2-(1-methylindolin-5-yl)-2-morpholinoethylamine) .
Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity.
Yield Optimization :
- Use anhydrous solvents (DMF, THF) to minimize hydrolysis.
- Catalytic DMAP for efficient amide bond formation.
- Monitor reaction progress via TLC or HPLC to terminate reactions at optimal conversion .
Advanced: How to resolve contradictory bioactivity data between in vitro and in vivo models for this compound?
Methodological Answer:
Contradictions may arise from:
- Pharmacokinetic factors : Poor solubility or metabolic instability in vivo. Use LC-MS to quantify plasma/metabolite levels .
- Off-target effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify unintended interactions .
- Model limitations : Validate in vivo results using orthotopic or patient-derived xenograft (PDX) models. Cross-reference with transcriptomic data (RNA-seq) from treated tissues to confirm target engagement .
Basic: What spectroscopic techniques are critical for structural validation of this compound?
Methodological Answer:
- NMR : 1H/13C NMR to confirm regiochemistry of the isoxazole ring (e.g., δ 6.8–7.2 ppm for aromatic protons) and morpholinoethyl substitution .
- HRMS : Exact mass analysis (e.g., m/z 496.1562 [M+H]+) to verify molecular formula .
- IR : Carboxamide C=O stretch at ~1650 cm⁻¹ and isoxazole ring vibrations at ~1600 cm⁻¹ .
Advanced: How to design structure-activity relationship (SAR) studies for optimizing target affinity?
Methodological Answer:
- Core modifications : Replace the 2-chlorophenyl group with fluorophenyl or methylthiazole to assess electronic effects on binding .
- Side-chain variations : Test morpholinoethyl vs. piperazinyl or pyrrolidinyl groups for solubility and target interactions .
- Assay design : Use SPR (surface plasmon resonance) for binding kinetics (KD, kon/koff) and cellular assays (IC50 in HEK293 cells) .
Basic: What are the recommended protocols for assessing solubility and stability in preclinical studies?
Methodological Answer:
- Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C, analyzed via UV-Vis .
- Stability :
- Chemical : Store at -20°C in amber vials under argon to prevent oxidation.
- Thermal : TGA/DSC to determine decomposition temperature (>150°C typical for isoxazoles) .
- Photolytic : Expose to UV light (ICH Q1B guidelines) and monitor degradation via HPLC .
Advanced: How to address low metabolic stability identified in microsomal assays?
Methodological Answer:
- Metabolite identification : Incubate with human liver microsomes (HLMs) and analyze via LC-QTOF-MS to pinpoint vulnerable sites (e.g., morpholinoethyl cleavage) .
- Structural shielding : Introduce deuterium at labile C-H bonds or replace metabolically unstable groups (e.g., morpholino with tetrahydropyran) .
- Prodrug approach : Mask the carboxamide as an ester or carbonate to enhance bioavailability .
Basic: What in vitro models are suitable for initial biological activity screening?
Methodological Answer:
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) with purified recombinant proteins .
- Cell viability : MTT assay in cancer cell lines (e.g., MCF-7, A549) with EC50 determination .
- Binding assays : Radioligand displacement (e.g., ³H-labeled competitors) in membrane preparations .
Advanced: How to integrate computational modeling with experimental data for mechanism elucidation?
Methodological Answer:
- Docking studies : Use Schrödinger Maestro or AutoDock Vina to predict binding modes in target proteins (e.g., kinases) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess complex stability and key residue interactions (e.g., hydrogen bonds with Asp86) .
- QSAR : Develop models (Random Forest or PLS) correlating logP, polar surface area, and IC50 values .
Basic: What safety protocols are recommended for handling this compound in the lab?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods for weighing and synthesis steps.
- Waste disposal : Collect organic waste in halogen-approved containers for incineration .
Advanced: How to evaluate synergistic effects with other therapeutic agents?
Methodological Answer:
- Combination index : Use Chou-Talalay method in CalcuSyn software to classify synergism (CI <1) or antagonism (CI >1) .
- Pathway analysis : RNA-seq or phosphoproteomics to identify overlapping/compensatory pathways (e.g., MAPK vs. PI3K) .
- In vivo validation : Co-administer with standard-of-care drugs (e.g., paclitaxel) in xenograft models and monitor tumor regression via bioluminescence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
